2-amino-2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol dihydrochloride
Description
Properties
IUPAC Name |
2-amino-2-(3-methylimidazol-4-yl)ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.2ClH/c1-9-4-8-2-6(9)5(7)3-10;;/h2,4-5,10H,3,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZJRKAWWVRTKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(CO)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal with ammonia and formaldehyde. This process forms the basic imidazole structure.
Substitution Reactions: The imidazole ring is then subjected to substitution reactions to introduce the methyl group at the 1-position and the amino group at the 2-position.
Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Biological Activity
2-Amino-2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol dihydrochloride, also known by its CAS number 1989672-17-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C6H13Cl2N3O
- Molecular Weight : 214.09 g/mol
- CAS Number : 1989672-17-4
Biological Activity Overview
The compound exhibits various biological activities, including antibacterial, antifungal, and potential anticancer effects. Its activity is primarily attributed to its structural features that allow it to interact with biological targets effectively.
Antibacterial Activity
Research indicates that this compound possesses notable antibacterial properties.
Minimum Inhibitory Concentration (MIC) Values
The following table summarizes the MIC values against various bacterial strains:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Bacillus mycoides | 0.0048 |
| Enterococcus faecalis | 0.0098 |
These results indicate strong activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .
Antifungal Activity
In addition to antibacterial properties, the compound also shows antifungal activity.
Antifungal Efficacy
The following table presents the antifungal activity against selected fungal strains:
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.039 |
| Fusarium oxysporum | 0.056 |
The data suggest that this compound could be valuable in managing fungal infections, particularly those resistant to conventional treatments .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the imidazole ring plays a crucial role in its interaction with microbial targets, potentially disrupting cellular processes essential for survival.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antimicrobial Studies : A study highlighted the compound's efficacy against multidrug-resistant strains of bacteria, showcasing its potential as an alternative antibiotic .
- Structural Activity Relationship (SAR) : Investigations into the SAR of related compounds have revealed that modifications to the imidazole structure can enhance antibacterial potency while reducing toxicity .
- Synergistic Effects : Research has indicated that when combined with other antimicrobial agents, this compound can enhance overall efficacy, suggesting potential for use in combination therapies .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2-amino-2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol dihydrochloride. The compound has been tested against various bacterial strains, demonstrating significant antibacterial activity. For instance, a study reported that derivatives of this compound exhibited varying degrees of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial potential .
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|---|
| Compound A | S. aureus | 10 | 50 |
| Compound B | E. coli | 11 | 40 |
| Compound C | Bacillus subtilis | 14 | 30 |
Anticancer Properties
The compound has also shown promise in anticancer research. In vitro studies indicated that it could inhibit the growth of various cancer cell lines, including those associated with breast and lung cancer. The National Cancer Institute's Developmental Therapeutics Program evaluated the compound's efficacy against a panel of cancer cell lines, revealing significant cytotoxic effects .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, yielding various derivatives that may enhance its biological activity or alter its pharmacokinetic properties. Researchers have synthesized several analogs to explore structure-activity relationships (SAR), leading to the identification of more potent derivatives with improved selectivity and efficacy against target cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs share the imidazole core but differ in substituents, backbone modifications, or counterions. Below is a detailed comparison:
Key Differences:
Backbone Modifications: The target compound features a 2-aminoethanol backbone, promoting hydrogen bonding and water solubility. L-Histidine monohydrochloride (C₆H₁₀ClN₃O₃) has a propanoic acid backbone, making it a natural amino acid with distinct biochemical roles, such as enzyme catalysis and metal coordination .
Substituent Effects :
- The methylthio derivative (C₇H₁₄Cl₂N₃S) introduces a sulfur atom at the 2-position of the imidazole ring. This modification may enhance metabolic stability or alter binding affinities in biological targets compared to the parent compound .
Counterions: Dihydrochloride salts (e.g., the target compound and its analogs) improve aqueous solubility, critical for in vitro assays. Monohydrochloride salts (e.g., L-histidine) are less ionized, affecting dissolution rates .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-amino-2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol dihydrochloride, and how can purity be optimized?
- Methodological Answer : The synthesis of imidazole derivatives often involves nucleophilic substitution or condensation reactions. For example, imidazole intermediates can be functionalized via reductive amination or alkylation, followed by dihydrochloride salt formation using HCl in ethanol or methanol . To optimize purity, employ column chromatography (silica gel, methanol/dichloromethane gradient) and verify purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase). Crystallization from ethanol/ether mixtures may enhance crystallinity .
Q. How should researchers characterize the structural and stereochemical properties of this compound?
- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to resolve stereochemistry and confirm the dihydrochloride salt formation. For SC-XRD, grow crystals via slow evaporation in methanol/water (9:1) and collect data at 90 K using a synchrotron or Mo-Kα radiation source. Refinement with SHELXL (via Olex2 interface) is recommended for high-resolution structures . Complementary techniques include - and -NMR (DO solvent, 500 MHz) and FT-IR to identify NH/OH stretches (2500–3300 cm) and imidazole ring vibrations (1600–1450 cm) .
Q. What safety protocols are critical for handling this compound in the lab?
- Methodological Answer : Follow GHS-compliant procedures: use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation or skin contact. Store at 2–8°C in airtight containers with desiccants to prevent hydrolysis. For spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial assays) may arise from batch purity, solvent choice, or assay conditions. Validate results via:
- Purity checks : LC-MS (ESI+ mode) to detect trace impurities (e.g., unreacted 1-methylimidazole).
- Dose-response curves : Use ≥3 independent replicates with positive controls (e.g., fluconazole for antifungal studies).
- Solvent standardization : Use DMSO (≤0.1% v/v) to avoid cytotoxicity artifacts .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., histamine receptors)?
- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger) using crystal structures of target proteins (e.g., human histamine H receptor, PDB ID: 7DFL). Optimize ligand geometry with DFT (B3LYP/6-31G*) and calculate binding free energy via MM-GBSA. Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (k/k) .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer : Conduct accelerated stability studies:
- pH stability : Incubate solutions (0.1 mg/mL) in buffers (pH 1–10) at 37°C for 24–72 hrs. Monitor degradation via UPLC-MS.
- Thermal stability : Use TGA/DSC (heating rate 10°C/min, N atmosphere) to identify decomposition events. Assign degradation products via HRMS .
Q. What advanced crystallographic techniques address challenges in resolving the hydrochloride counterion positions?
- Methodological Answer : For ambiguous electron density near chloride ions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
